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Compound of Interest

Compound Name: Isononanamine

Cat. No.: B1580606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties, experimental protocols, and biological activities of branched nonylamine isomers.

The information is curated to facilitate research and development in fields where these

compounds show significant potential.

Physicochemical Properties of Nonylamine Isomers
The isomeric form of nonylamine significantly influences its physical and chemical

characteristics. Branching in the carbon chain generally lowers the boiling point compared to

the linear isomer, 1-nonylamine, due to a reduction in the effective surface area for

intermolecular van der Waals interactions. The position of the amino group and the degree of

branching also affect properties such as density, refractive index, and solubility.

Table 1: Physicochemical Properties of Primary
Nonylamine Isomers
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Isomer Structure
Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/cm³)

Refractive
Index

1-Nonylamine C₉H₂₁N 143.27 201[1] 0.782[2] 1.433[2]

(R)-2-

Aminononane
C₉H₂₁N 143.27 191[3] 0.79[3] 1.4271[3]

(S)-2-

Aminononane
C₉H₂₁N 143.27 191 0.782[4] 1.427[4]

Note: Data for other primary branched isomers like 3-aminononane and tert-nonylamine are not

readily available in the searched literature.

Table 2: Physicochemical Properties of Secondary
Nonylamine Isomers

Isomer Structure
Molecular Weight (
g/mol )

Boiling Point (°C)

N-Methyl-octylamine C₉H₂₁N 143.27 -

N-Ethyl-heptylamine C₉H₂₁N 143.27 186.74 (est.)[5]

N-Propyl-hexylamine C₉H₂₁N 143.27 -

N-Butyl-pentylamine C₉H₂₁N 143.27 -

Note: Specific experimental data for boiling points of many secondary branched isomers are

limited in the available search results. The value for N-Ethyl-heptylamine is an estimate.

Table 3: Physicochemical Properties of Tertiary
Nonylamine Isomers
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Isomer Structure
Molecular Weight (
g/mol )

Boiling Point (°C)

N,N-

Dimethylheptylamine
C₉H₂₁N 143.27 -

Tripropylamine C₉H₂₁N 143.27 -

Note: Specific experimental data for boiling points of these tertiary branched isomers are not

readily available in the searched literature.

Experimental Protocols
The synthesis and separation of nonylamine isomers require specific methodologies to achieve

desired purity and yield.

Synthesis of Branched Nonylamine Isomers
Several synthetic routes can be employed for the preparation of branched nonylamines. The

choice of method depends on the desired isomer and the available starting materials.

General Protocol for Reductive Amination of Ketones to Primary Amines (e.g., 2-

Aminononane):

This method involves the reaction of a ketone with ammonia to form an imine, which is then

reduced to the corresponding primary amine.

Step 1: Imine Formation. A ketone (e.g., 2-nonanone) is reacted with a source of ammonia,

such as ammonia gas or a solution of ammonia in an alcohol, often in the presence of a

dehydrating agent or under conditions that remove water to drive the equilibrium towards the

imine.

Step 2: Reduction. The formed imine is then reduced in situ. Common reducing agents for

this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride

(NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium).

Work-up. The reaction mixture is typically worked up by quenching the excess reducing

agent, followed by extraction and purification of the amine product, often by distillation or
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chromatography.

Synthesis of Secondary and Tertiary Amines:

Branched secondary and tertiary amines can be synthesized through various methods

including N-alkylation of primary or secondary amines, or more advanced multicomponent

reactions. A recently developed method for the synthesis of α-branched secondary alkylamines

involves a visible-light-mediated carbonyl alkylative amination, which couples a primary amine,

an aldehyde, and an alkyl iodide[6][7][8][9]. Similarly, a general method for tertiary amine

synthesis utilizes a visible-light-facilitated carbonyl alkylative amination[10]. Zinc-mediated

carbonyl alkylative amination offers a robust alternative for synthesizing α-branched amines[11]

[12].

Separation of Nonylamine Isomers
The separation of a mixture of nonylamine isomers can be challenging due to their similar

physicochemical properties. Chromatographic techniques are often employed.

Protocol for Gas Chromatography (GC) Separation:

Column: A non-polar or medium-polarity capillary column is typically used.

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

Temperature Program: An initial oven temperature is held for a few minutes, followed by a

temperature ramp to a final temperature to ensure the elution of all isomers.

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for

detection. The retention times will vary depending on the boiling point and polarity of the

isomers. Generally, more branched isomers with lower boiling points will elute earlier.

Spectroscopic Characterization
Spectroscopic methods are essential for the identification and structural elucidation of

nonylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a primary amine will show a characteristic broad

singlet for the -NH₂ protons. The chemical shifts of the protons on the carbon adjacent to the

nitrogen are typically in the range of 2.5-3.0 ppm. The splitting patterns of the alkyl chain

protons provide information about the branching.

¹³C NMR: The carbon atom attached to the amino group will have a characteristic chemical

shift in the range of 30-50 ppm. The number of distinct signals in the ¹³C NMR spectrum can

indicate the symmetry of the isomer.

Infrared (IR) Spectroscopy
Primary Amines (-NH₂): Exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.

Secondary Amines (-NH-): Show a single N-H stretching band in the same region.

Tertiary Amines (no N-H): Lack N-H stretching bands.

All isomers will show C-H stretching and bending vibrations.

Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry are highly dependent on the structure of the

isomer. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common

fragmentation pathway for amines, leading to the formation of a stable iminium ion. The mass-

to-charge ratio (m/z) of this fragment can help determine the position of the amino group and

the branching pattern of the alkyl chain.

Biological Activity and Toxicity
The biological activity of amines can be influenced by their isomeric structure. While specific

data for many branched nonylamine isomers is limited, general trends and some specific

findings have been reported.

Antimicrobial Activity
Some aliphatic amines and their derivatives have been shown to possess antimicrobial

properties. The activity is often correlated with the hydrophobicity of the molecule[13]. The

ability of the amine to interact with and disrupt bacterial cell membranes is a likely mechanism
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of action. The branching of the alkyl chain can affect the overall hydrophobicity and steric

hindrance, thus modulating the antimicrobial efficacy. For instance, studies on other amphiphilic

molecules have shown that positional isomerism can regulate antibacterial activity and

toxicity[14].

Cytotoxicity
The cytotoxicity of amines is an important consideration for their potential use in drug

development. Studies on polyethylenimines have shown that branched structures can exhibit

higher cytotoxicity compared to their linear counterparts[15]. This has been attributed to a

greater interaction of the branched polymers with subcellular components. While these are

polymeric systems, it highlights the potential for branching to influence the interaction of smaller

amine molecules with biological systems. Some novel aliphatic amido-quaternary ammonium

salts have been synthesized and evaluated for their anticancer effects[16].

Signaling Pathways
Currently, there is a lack of specific information in the searched literature regarding the

interaction of branched nonylamine isomers with specific signaling pathways. Further research

is needed to elucidate their mechanisms of action at the molecular level.

Visualizations
Experimental Workflow: Synthesis of a Primary
Branched Nonylamine via Reductive Amination
Caption: Reductive amination workflow for primary branched nonylamine synthesis.

Logical Relationship: Influence of Branching on Amine
Properties
Caption: Impact of increased branching on nonylamine isomer properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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